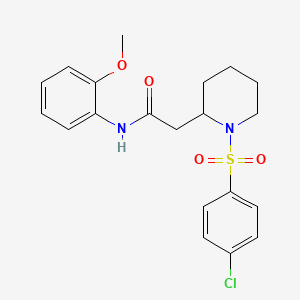

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound is a sulfonamide-containing acetamide derivative featuring a piperidin-2-yl core substituted with a 4-chlorophenylsulfonyl group and an N-(2-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-27-19-8-3-2-7-18(19)22-20(24)14-16-6-4-5-13-23(16)28(25,26)17-11-9-15(21)10-12-17/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGARLZVWXBMJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid.

Attachment of the Methoxyphenyl Group: This step involves nucleophilic substitution reactions where the methoxyphenyl group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives ()

Compound 39 : N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide shares the N-(2-methoxyphenyl)acetamide group with the target compound but replaces the piperidin-2-yl-sulfonyl group with a quinazoline-sulfonyl-piperidine hybrid.

- Piperidin-1-yl substitution vs. piperidin-2-yl in the target compound alters conformational flexibility.

- Activity : Compound 39 demonstrated potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines via MTT assay .

Implications for Target Compound: The absence of a quinazoline moiety in the target compound may reduce DNA-targeted activity but could improve selectivity for non-kinase targets.

W-15 and W-18 Sulfonamide Derivatives ()

W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide shares the 4-chlorophenylsulfonyl group but features a piperidinylidene (unsaturated piperidine) core and a 2-phenylethyl substituent.

- Key Differences :

- Piperidinylidene vs. saturated piperidin-2-yl: The unsaturated system in W-15 may enhance rigidity and receptor binding.

- Sulfonamide vs. acetamide functional group: Acetamide offers hydrogen-bonding versatility compared to sulfonamide’s stronger electron-withdrawing effects.

- Activity : W-15 and W-18 are structurally related to fentanyl but lack µ-opioid receptor activity, highlighting the role of piperidine substitution patterns in pharmacological divergence .

AC-90179 ()

AC-90179 : 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride is a selective serotonin 5-HT2A receptor inverse agonist.

- Key Differences :

- Substituent Position : AC-90179 has a para-methoxyphenyl group vs. ortho-methoxyphenyl in the target compound. Ortho-substitution may sterically hinder receptor binding.

- Piperidine Substitution : Piperidin-4-yl vs. piperidin-2-yl alters spatial orientation of the sulfonyl group.

- Activity : AC-90179 shows negligible D2 receptor affinity, reducing extrapyramidal side effects common in antipsychotics .

Implications for Target Compound : The 2-methoxyphenyl group might limit 5-HT2A activity but could enhance selectivity for other targets.

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ()

This compound shares the acetamide and piperidine core but substitutes the sulfonyl group with a 2-phenylethyl chain.

- Substituent Effects: The phenylethyl chain may enhance lipophilicity and CNS penetration.

- Activity : Structural analogs of this compound are often explored for opioid receptor modulation, though specific data are unavailable .

Implications for Target Compound : The sulfonyl group in the target compound could improve aqueous solubility and metabolic stability.

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 424.92 g/mol. The presence of a piperidine ring, sulfonyl group, and methoxyphenyl moiety contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Enzyme Inhibition : It may inhibit key enzymes involved in disease processes, particularly in cancer and metabolic disorders.

- Anticancer Properties : The structural components suggest possible applications in cancer chemotherapy.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, related compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Active Against |

|---|---|---|

| Compound 7b | 0.22 | Staphylococcus aureus |

| Compound 5a | 0.25 | Escherichia coli |

| Compound 10 | 0.30 | Pseudomonas aeruginosa |

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and infections respectively .

Table 2: Enzyme Inhibition Data

The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal communication and potentially offering therapeutic benefits for various neurological conditions.

Case Studies

Recent studies have highlighted the pharmacological behavior of similar compounds bearing the piperidine nucleus. For example, a study synthesized several derivatives that demonstrated antibacterial action and enzyme inhibition, indicating their potential utility in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis involves sulfonylation of a piperidine derivative followed by amide coupling. For example, sulfonylation can be achieved using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Subsequent coupling with 2-methoxyphenylamine via nucleophilic acyl substitution or using coupling agents like HATU/DCC is recommended. Reaction optimization includes reflux conditions in anhydrous solvents (e.g., THF or DCM) and purification via column chromatography or recrystallization, as demonstrated for structurally related sulfonamide-acetamide compounds .

Q. How should researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography provides unambiguous structural confirmation, as shown for N-(4-chloro-2-nitrophenyl) sulfonamide analogs .

- Spectroscopy :

- 1H/13C NMR to assign proton environments (e.g., methoxy [δ 3.7–3.9 ppm], sulfonyl [δ 7.5–8.2 ppm], and piperidine protons [δ 1.5–3.5 ppm]) .

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

- Elemental analysis validates stoichiometry and purity (>95%) .

Q. What experimental approaches determine key physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .

- logP : Octanol-water partitioning followed by UV-Vis or LC-MS analysis.

- pKa : Potentiometric titration or capillary electrophoresis for multi-ionizable groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity?

- Methodological Answer :

- Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methyl groups to probe electronic/steric effects .

- Functional assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding).

- Computational docking : Use AutoDock Vina to predict binding modes in protein targets (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Checks :

- Purity/stability : Confirm >95% purity (HPLC) and assess plasma stability .

- Pharmacokinetics : Measure metabolic clearance (hepatocyte assays) and plasma protein binding .

- Species-specific factors : Profile target expression (qPCR/Western blot) across models .

Q. What in vitro models are suitable for evaluating pharmacokinetics and toxicity?

- Models :

- ADMET :

- Caco-2 monolayers for intestinal permeability .

- hERG assay (patch-clamp) for cardiac toxicity .

- Ames test for genotoxicity .

- Metabolic stability : Primary hepatocytes or HepG2 cells .

Q. How can researchers investigate the mechanism of action for sulfonamide-acetamide derivatives?

- Experimental Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.